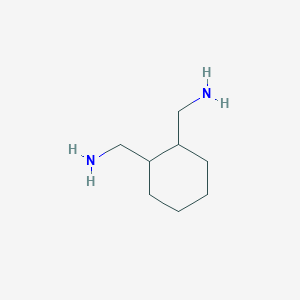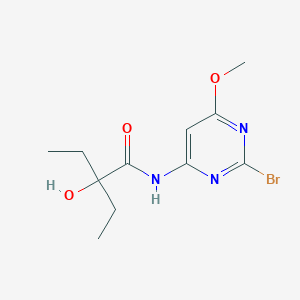
N-(2-Bromo-6-methoxy-pyrimidin-4-yl)-2-ethyl-2-hydroxy-butyramide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-bromo-6-methoxypyrimidin-4-yl)-2-ethyl-2-hydroxybutanamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-6-methoxypyrimidin-4-yl)-2-ethyl-2-hydroxybutanamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Methoxylation: The methoxy group is introduced via a nucleophilic substitution reaction using methanol and a suitable base, such as sodium methoxide.
Amidation: The final step involves the formation of the amide bond through a condensation reaction between the brominated and methoxylated pyrimidine derivative and 2-ethyl-2-hydroxybutanoic acid, using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of N-(2-bromo-6-methoxypyrimidin-4-yl)-2-ethyl-2-hydroxybutanamide follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-bromo-6-methoxypyrimidin-4-yl)-2-ethyl-2-hydroxybutanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH4) can convert the compound into its reduced forms.
Substitution: The bromine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Corresponding oxidized derivatives.
Reduction: Reduced forms of the compound.
Substitution: Substituted pyrimidine derivatives.
Wissenschaftliche Forschungsanwendungen
N-(2-bromo-6-methoxypyrimidin-4-yl)-2-ethyl-2-hydroxybutanamide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and chemical intermediates for various industrial applications.
Wirkmechanismus
The mechanism of action of N-(2-bromo-6-methoxypyrimidin-4-yl)-2-ethyl-2-hydroxybutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-bromo-6-methoxypyrimidin-4-yl)-2-ethyl-2-hydroxybutanamide: shares structural similarities with other pyrimidine derivatives, such as:
Uniqueness
- The presence of both the bromine atom and the methoxy group in the pyrimidine ring, along with the 2-ethyl-2-hydroxybutanamide moiety, imparts unique chemical properties to N-(2-bromo-6-methoxypyrimidin-4-yl)-2-ethyl-2-hydroxybutanamide. These properties include enhanced reactivity, potential biological activity, and versatility in synthetic applications.
This detailed article provides a comprehensive overview of N-(2-bromo-6-methoxypyrimidin-4-yl)-2-ethyl-2-hydroxybutanamide, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C11H16BrN3O3 |
|---|---|
Molekulargewicht |
318.17 g/mol |
IUPAC-Name |
N-(2-bromo-6-methoxypyrimidin-4-yl)-2-ethyl-2-hydroxybutanamide |
InChI |
InChI=1S/C11H16BrN3O3/c1-4-11(17,5-2)9(16)13-7-6-8(18-3)15-10(12)14-7/h6,17H,4-5H2,1-3H3,(H,13,14,15,16) |
InChI-Schlüssel |
VEQCQHILRQCLEV-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)(C(=O)NC1=CC(=NC(=N1)Br)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


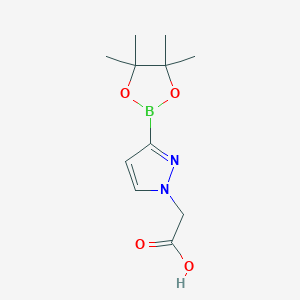
![methyl (3S,6S,8Z,10aR)-6-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxo-2,3,6,7,10,10a-hexahydro-1H-pyrrolo[1,2-a]azocine-3-carboxylate](/img/structure/B13891585.png)
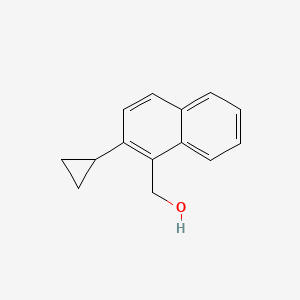
![Pyrazolo[1,5-a]pyrimidine, 3-phenyl-6-(4-pyridinyl)-](/img/structure/B13891600.png)
![Ethyl 2-[1-(3-fluorophenyl)-2-methyl-5-(4-methylsulfonylphenyl)pyrrol-3-yl]-2-oxoacetate](/img/structure/B13891618.png)
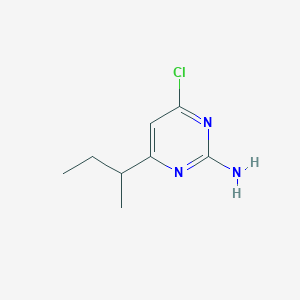
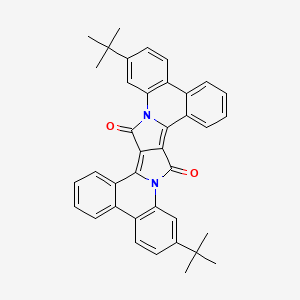
![1-[5-Nitro-6-(trifluoromethyl)indolin-1-yl]ethanone](/img/structure/B13891637.png)
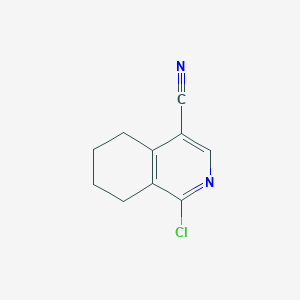
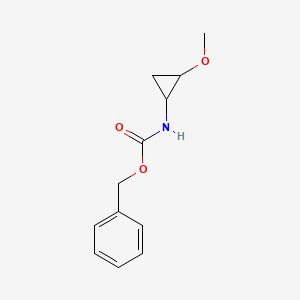
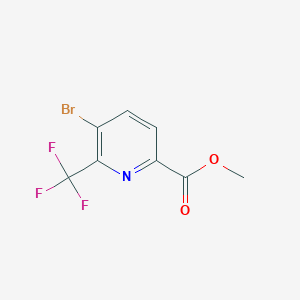
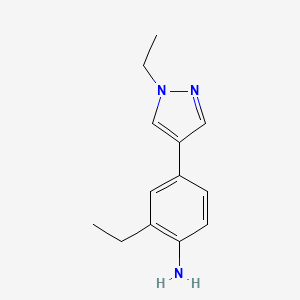
![7-Bromo-5-methyl-2-(methylaminomethyl)thieno[3,2-c]pyridin-4-one](/img/structure/B13891650.png)
